molecular formula C9H11BrN2O3 B13002110 2-Bromo-4,5-dimethoxybenzohydrazide

2-Bromo-4,5-dimethoxybenzohydrazide

Cat. No.: B13002110
M. Wt: 275.10 g/mol
InChI Key: DIBOPOMFWIMVMP-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethoxybenzohydrazide is an organic compound with the molecular formula C9H11BrN2O3 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and methoxy groups, and the carboxylic acid group is converted to a hydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-dimethoxybenzohydrazide typically involves the bromination of 4,5-dimethoxybenzoic acid followed by the conversion of the resulting brominated acid to the corresponding hydrazide. One common method involves the use of bromine in a nonpolar solvent, such as carbon tetrachloride, to achieve electrophilic bromination of the aromatic ring. The brominated product is then reacted with hydrazine hydrate to form the hydrazide .

Industrial Production Methods

For industrial production, a one-pot method is often employed to streamline the process and reduce costs. This method involves the use of bromine released by a redox reaction of a bromate and a bromide under the effect of sulfuric acid. The bromine reacts with 3,4-dimethoxymethylbenzene to form 2-bromo-4,5-dimethoxybenzyl bromide, which is then converted to the hydrazide .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce amines.

Scientific Research Applications

2-Bromo-4,5-dimethoxybenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the synthesis of glucosylceramide in fungi, which is essential for fungal cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,5-dimethoxybenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazide group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H11BrN2O3

Molecular Weight

275.10 g/mol

IUPAC Name

2-bromo-4,5-dimethoxybenzohydrazide

InChI

InChI=1S/C9H11BrN2O3/c1-14-7-3-5(9(13)12-11)6(10)4-8(7)15-2/h3-4H,11H2,1-2H3,(H,12,13)

InChI Key

DIBOPOMFWIMVMP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NN)Br)OC

Origin of Product

United States

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